

# In-Depth Technical Guide to Boc-Gly-Sar-OH: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-Gly-Sar-OH*

Cat. No.: *B1347041*

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This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-tert-butoxycarbonyl-glycyl-sarcosine (**Boc-Gly-Sar-OH**). This dipeptide derivative is a valuable building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and as a cleavable linker in Antibody-Drug Conjugates (ADCs).

## Core Chemical Properties

**Boc-Gly-Sar-OH** is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and application.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub> N <sub>2</sub> O <sub>5</sub>	[1]
Molecular Weight	246.26 g/mol	[1]
CAS Number	133498-97-2	[1]
Appearance	Solid	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

## Chemical Structure and Spectroscopic Analysis

The chemical structure of **Boc-Gly-Sar-OH** consists of a glycine residue and a sarcosine (N-methylglycine) residue, with the N-terminus of glycine protected by a tert-butyloxycarbonyl (Boc) group.

Structure:

While specific experimental spectroscopic data for **Boc-Gly-Sar-OH** is not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of its constituent parts, Boc-Gly-OH and Boc-Sar-OH, and general principles of peptide chemistry.

Expected Spectroscopic Data:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the α-protons of glycine and sarcosine, and the N-methyl group of sarcosine.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the carbons of the Boc group, the α-carbons of the amino acid residues, and the N-methyl carbon of sarcosine.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the urethane and amide carbonyl groups

(typically in the 1650-1750  $\text{cm}^{-1}$  region) and the carboxylic acid C=O stretch. A broad O-H stretching band from the carboxylic acid would also be present.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (246.26 g/mol), along with characteristic fragmentation patterns.

## Experimental Protocols: Synthesis of Boc-Gly-Sar-OH

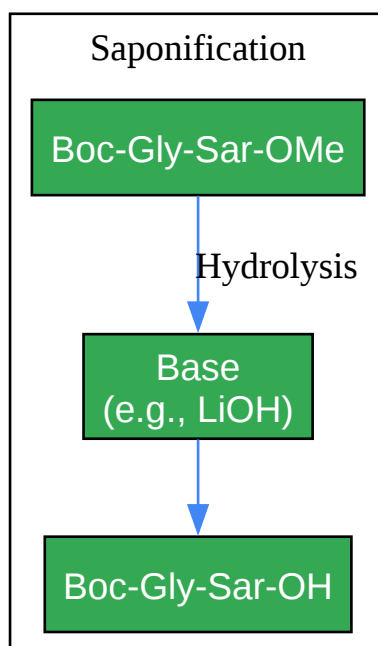
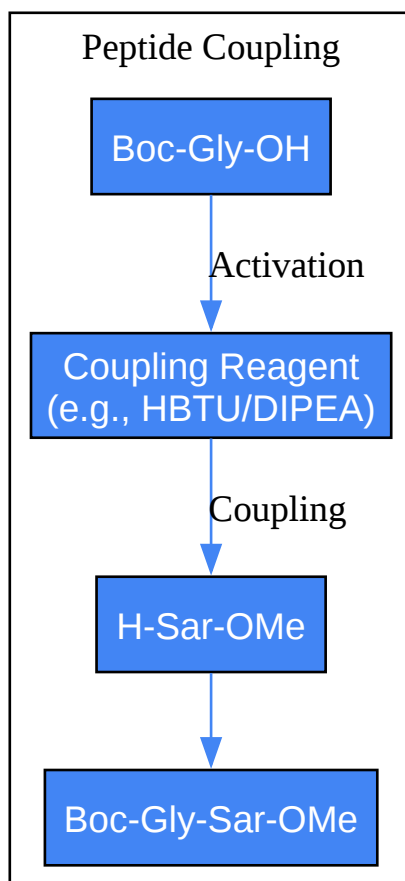
The synthesis of **Boc-Gly-Sar-OH** is typically achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A general solution-phase approach involves the coupling of Boc-glycine with a protected sarcosine derivative, followed by deprotection of the C-terminus.

A plausible experimental protocol is outlined below:

Materials and Reagents:

- Boc-Glycine (Boc-Gly-OH)
- Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)
- Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)[2]
- Base (e.g., Diisopropylethylamine - DIPEA)
- Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
- Reagents for work-up and purification (e.g., aqueous HCl, saturated  $\text{NaHCO}_3$ , brine, anhydrous  $\text{Na}_2\text{SO}_4$ , ethyl acetate, hexane)
- Reagents for saponification (e.g., LiOH or NaOH)

Logical Workflow for **Boc-Gly-Sar-OH** Synthesis:



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)